3-Ethyl-2-methylquinolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-3-9-8(2)14-11-7-5-4-6-10(11)12(9)13/h4-7H,3H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKKWPIMYWGJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethyl 2 Methylquinolin 4 Amine and Analogous Scaffolds
Classical and Established Reaction Pathways for Quinoline (B57606) Synthesis
Traditional methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, often named after their discoverers, provide fundamental routes to the quinoline core, which can be subsequently functionalized to yield compounds like 3-Ethyl-2-methylquinolin-4-amine.
Friedländer Reaction and its Adaptations
The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a ketone or aldehyde with an α-methylene group). wikipedia.orgpharmaguideline.com The reaction is typically catalyzed by acids like trifluoroacetic acid, p-toluenesulfonic acid, or Lewis acids. wikipedia.org
To synthesize a scaffold analogous to this compound, one could envision reacting a 2-aminobenzonitrile (B23959) with pentan-2-one. The initial product would be a 4-amino-3-ethyl-2-methylquinoline. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzaldehyde | Ketone (with α-methylene group) | Acid (e.g., TFA, PTSA), Heat | Substituted Quinoline | wikipedia.org |
| 2-Aminoacetophenone (B1585202) | Aldehyde or Ketone | Base or Acid | Substituted Quinoline | pharmaguideline.com |
| 2-Aminobenzophenone (B122507) | Ketones | Deep eutectic solvents (Choline chloride-zinc chloride) | Polysubstituted Quinolines | researchgate.net |
Skraup and Doebner-von Miller Syntheses of Quinoline Systems
The Skraup synthesis is a classic method that produces quinoline itself by heating aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. organicreactions.orgwikipedia.org While effective for the parent quinoline, generating specifically substituted analogs like this compound via the traditional Skraup method is not direct. However, modifications using substituted anilines can yield substituted quinolines. pharmaguideline.comorganicreactions.org
The Doebner-von Miller reaction is a related and more versatile method that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. wikipedia.orgsynarchive.comnih.gov This approach offers a more direct route to substituted quinolines. For instance, reacting an appropriately substituted aniline with an α,β-unsaturated ketone could theoretically lead to the desired substitution pattern. A key challenge can be the acid-catalyzed polymerization of the unsaturated carbonyl compound, which can lower yields. nih.gov
| Reaction | Reactants | Reagents/Conditions | Product | Reference |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Quinoline | organicreactions.orgwikipedia.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst (e.g., HCl, Lewis acids) | Substituted Quinoline | wikipedia.orgsynarchive.com |
Conrad–Limpach Synthesis and Related Cyclizations
The Conrad-Limpach synthesis provides a pathway to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the reaction of anilines with β-ketoesters. synarchive.comwikipedia.org The initial step is the formation of a Schiff base, which then undergoes thermal cyclization at high temperatures (around 250 °C). wikipedia.org The resulting 4-hydroxyquinoline (B1666331) can then be converted to a 4-chloroquinoline (B167314) using a chlorinating agent like phosphorus oxychloride. ucsf.edu Subsequent nucleophilic substitution with an amine would yield the desired 4-aminoquinoline (B48711) derivative. This two-step process, starting from a substituted aniline and a β-ketoester like ethyl 2-ethylacetoacetate, could be a viable route to this compound.
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
| 1. Condensation | Aniline, β-Ketoester | Heat | 4-Hydroxyquinoline | synarchive.comwikipedia.org |
| 2. Chlorination | 4-Hydroxyquinoline | POCl₃ | 4-Chloroquinoline | ucsf.edu |
| 3. Amination | 4-Chloroquinoline | Amine | 4-Aminoquinoline | acs.org |
Pfitzinger Reaction for Quinoline Carboxylic Acid Precursors
The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base hydrolyzes the amide bond in isatin to form an intermediate that then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org The resulting quinoline-4-carboxylic acid can then be subjected to further chemical transformations. While this method primarily yields a carboxylic acid at the 4-position, it is a powerful tool for creating substituted quinolines that can be further modified. jocpr.comijsr.net For example, a Curtius, Hofmann, or Schmidt rearrangement could potentially convert the carboxylic acid group into an amine. Recently, a TMSCl-mediated Pfitzinger reaction has been developed for the synthesis of diethyl 2-methylquinoline-3,4-dicarboxylate from isatin and ethyl acetoacetate. nih.gov
Modern and Green Chemistry Approaches in 4-Aminoquinoline Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and decrease reaction times and energy consumption. tandfonline.comacs.orgnih.govresearchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govbenthamdirect.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purities. nih.govresearchgate.net
In the context of 4-aminoquinoline synthesis, microwave irradiation has been successfully employed for the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with various amines. researchgate.netnih.gov For example, reacting 4,7-dichloroquinoline (B193633) with a range of primary and secondary amines under microwave irradiation in a solvent like DMSO has been shown to produce 4-aminoquinolines in good to excellent yields (80-95%) in as little as 20-30 minutes. nih.gov This method presents a highly efficient and practical route to a library of 4-aminoquinoline derivatives, including potentially this compound, starting from the corresponding 4-chloroquinoline precursor.
| Reactants | Solvent | Conditions | Yield | Reaction Time | Reference |
| 4,7-Dichloroquinoline, Various Amines | DMSO | Microwave (140-180°C) | 80-95% | 20-30 min | nih.gov |
| 4-Chloroquinazoline, Aryl heterocyclic amines | 2-Propanol | Microwave (60W) | High | 20 min | nih.gov |
Solvent-Free Reaction Conditions
In the quest for more environmentally benign and efficient chemical processes, solvent-free reaction conditions have gained significant traction. These methods often lead to shorter reaction times, simpler work-up procedures, and reduced environmental impact by eliminating the need for potentially hazardous organic solvents. jocpr.comresearchgate.net
One notable approach involves the one-pot synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones using stannous chloride dihydrate (SnCl2·2H2O) as a reductant under microwave irradiation. core.ac.uk This method proceeds without any solvent or additional catalyst, offering a clean and rapid route to quinoline-based structures. core.ac.uk The reaction is believed to proceed via the in-situ generation of an o-aminobenzaldehyde, which then condenses with the enolizable ketone. core.ac.uk Alkyl and cycloalkyl enolizable ketones have been shown to readily cyclize under these conditions, affording the corresponding quinolines in good to very good yields. core.ac.uk
Another solvent-free method utilizes cesium iodide as a catalyst for the synthesis of quinoline derivatives from 2-aminoacetophenone or 2-aminobenzophenone and various ketones under thermal conditions. researchgate.net This approach boasts high yields, clean reactions, and simple methodology. researchgate.net Similarly, a magnetite nanoparticle-supported acidic ionic liquid has been employed as a recyclable catalyst for the Friedländer reaction under solvent-free conditions, providing excellent yields of quinoline and fused polycyclic quinoline derivatives. tandfonline.com
Furthermore, solvent- and catalyst-free conditions have been developed for the synthesis of functionalized quinolines from imines and styrene, highlighting a green and much-improved protocol over existing methods. jocpr.com These reactions are often promoted by grinding or microwave irradiation. researchgate.netcore.ac.uk
Table 1: Examples of Solvent-Free Quinoline Synthesis
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| o-Nitrobenzaldehyde, Enolizable Ketones | SnCl2·2H2O, Microwave | Substituted Quinolines | Good to Very Good | core.ac.uk |
| 2-Aminoacetophenone/2-Aminobenzophenone, Ketones | Cesium Iodide, Thermal | Substituted Quinolines | High | researchgate.net |
| 2-Aminoaryl Ketone, β-Ketoester/Ketone | Magnetite Nanoparticle-Supported Acidic Ionic Liquid, 70°C | Substituted Quinolines | Excellent | tandfonline.com |
| Imines, Styrene | Catalyst- and Solvent-Free | Functionalized Quinolines | Not Specified | jocpr.com |
Catalytic Strategies
A diverse array of catalytic systems has been developed to facilitate the synthesis of quinoline scaffolds, offering high efficiency and functional group tolerance. These strategies include the use of zinc, palladium, and iron catalysts, as well as metal-free approaches.
Zinc Chloride
Zinc chloride (ZnCl2) has been utilized as a catalyst in the Friedländer synthesis of quinolines. researchgate.net For instance, a magnetic nanocatalyst, Fe3O4@SiO2/ZnCl2, has been prepared and effectively used for the synthesis of quinolines from 2-aminoaryl ketones and α-methylene ketones under solvent-free conditions. researchgate.net This reusable heterogeneous catalyst enhances the reaction efficiency and promotes green chemistry principles. researchgate.net More recently, a pincer-zinc catalyzed homogeneous reaction has been described for the synthesis of quinoline derivatives from 2-aminobenzyl alcohols and secondary alcohols or ketones, demonstrating good to excellent yields. nih.gov
Palladium
Palladium-catalyzed reactions are powerful tools in organic synthesis due to their mild reaction conditions and broad functional group tolerance. nih.gov They have been extensively used for the synthesis of quinolones and their derivatives. nih.gov Palladium catalysts can facilitate the construction of complex molecules through tandem processes involving multiple bond-forming reactions in a single step. nih.gov
Several palladium-catalyzed methods for quinoline synthesis have been reported, including:
The coupling of allylic alcohols and o-iodoaniline. capes.gov.br
The oxidative cyclization of aryl allyl alcohols and anilines. semanticscholar.org
A denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov
Isocyanide insertion followed by an undirected C(sp2)–H functionalization and a [4 + 1] cyclization. rsc.org
A post-Ugi intramolecular alkyne-carbonyl metathesis reaction. researchgate.net
Iron-Catalyzed Processes
Iron, being an earth-abundant and environmentally benign metal, has emerged as a cost-effective catalyst for quinoline synthesis. rsc.org Iron-catalyzed reactions often proceed with high atom economy and good functional group tolerance. rsc.org
Key iron-catalyzed strategies include:
Acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols, which has been shown to produce highly substituted and fused polycyclic quinolines. rsc.org
A cascade reaction between anilines, aldehydes, and nitroalkanes using iron(III) chloride, which proceeds via a sequential aza-Henry reaction/cyclization/denitration pathway. rsc.org
A three-component oxidative cyclization of anilines and acetophenones using a single-atom iron catalyst, which offers excellent activity and selectivity. nih.gov
Visible-light-driven decarboxylation of alkyl carboxylic acids in the presence of an iron(III) chloride–phenanthroline complex to generate hydroxyalkyl quinolines. mdpi.com
Metal-Free Catalysis
In recent years, metal-free synthetic routes to quinolines have gained considerable attention to avoid the use of potentially toxic and expensive metals. mdpi.comrsc.org These methods often employ Brønsted or Lewis acids, iodine, or radical initiators to promote the cyclization reaction. mdpi.comrsc.org
Notable metal-free approaches include:
Brønsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes in the presence of oxygen as an oxidant under solvent-free conditions. rsc.org
Iodine-catalyzed formal [3 + 2 + 1] cycloaddition of methyl ketones, arylamines, and styrenes. organic-chemistry.orgresearchgate.net
Iodide-catalyzed functionalization of C(sp3)–H bonds and tandem cyclization of 2-methylbenzothiazoles or 2-methylquinolines with 2-styrylanilines. nih.govacs.org
Radical-promoted cyclization of arylamine precursors mediated by N-bromosuccinimide (NBS) under visible light. mdpi.com
Table 2: Overview of Catalytic Strategies for Quinoline Synthesis
| Catalyst Type | Key Features | Example Reaction | Reference |
| Zinc Chloride | Effective for Friedländer synthesis, reusable heterogeneous catalysts available. | 2-Aminoaryl ketones + α-Methylene ketones → Quinolines | researchgate.net |
| Palladium | Mild conditions, high functional group tolerance, enables tandem reactions. | Allylic alcohols + o-Iodoaniline → Quinolines | capes.gov.br |
| Iron | Earth-abundant, environmentally benign, high atom economy. | α-2-Aminoaryl alcohols + Secondary alcohols → Quinolines | rsc.org |
| Metal-Free | Avoids toxic metals, often uses readily available catalysts like iodine or Brønsted acids. | N-Alkyl anilines + Alkynes/Alkenes → Quinolines | rsc.org |
Photocatalytic and Ultrasound-Promoted Synthesis
In the pursuit of sustainable and efficient chemical transformations, photocatalysis and ultrasound irradiation have emerged as powerful tools. These energy-input methods can often drive reactions under milder conditions and with improved yields compared to conventional heating.
Visible-light-mediated metallaphotoredox catalysis has been successfully employed for the deoxygenation of N-heterocyclic N-oxides to their corresponding heterocycles, including quinolines. organic-chemistry.org Furthermore, a visible-light-excited 9,10-phenanthrenequinone has been used as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines via an electrocyclization reaction, achieving quantitative yields in some cases. nih.gov Another approach utilizes a dual-catalyst system, comprising a photocatalyst and a proton reduction cocatalyst, for the synthesis of quinolines from N-alkyl anilines or anilines and aldehydes via a Povarov reaction under oxidant-free conditions. acs.orgacs.org
Ultrasound irradiation has also been shown to promote the synthesis of quinolines. nih.govresearchgate.net For instance, the condensation reaction of isatin with ketones to form quinolines can be efficiently catalyzed by a basic ionic liquid under ultrasonic irradiation in an aqueous medium. nih.govresearchgate.net This method offers advantages such as milder conditions, shorter reaction times, and higher yields and selectivity without the need for a transition metal catalyst. nih.govresearchgate.net Ultrasound has also been utilized to promote the synthesis of quinolone and isoquinolone derivatives from their corresponding quinolinium and isoquinolinium salts. tandfonline.com
Table 3: Comparison of Photocatalytic and Ultrasound-Promoted Quinoline Synthesis
| Method | Energy Source | Key Advantages | Example Reaction | Reference |
| Photocatalysis | Visible Light | Mild reaction conditions, high selectivity, can be oxidant-free. | 2-Vinylarylimines → Polysubstituted Quinolines | nih.gov |
| Ultrasound | Sound Waves | Shorter reaction times, improved yields, can be performed in aqueous media. | Isatin + Ketones → Quinolines | nih.govresearchgate.net |
Multicomponent Reaction (MCR) Strategies for Quinoline Frameworks
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a convergent manner. rsc.orgrsc.org This approach offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. rsc.orgrsc.org Several MCRs have been successfully applied to the synthesis of quinoline scaffolds. rsc.org
Povarov Reaction Applications
The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (2-azadiene) and an alkene or alkyne to produce tetrahydroquinolines, which can be subsequently oxidized to quinolines. acs.orgiipseries.org This reaction is a powerful tool for the synthesis of substituted quinolines and can be performed as a three-component reaction involving an aniline, an aldehyde, and a dienophile. iipseries.orgscispace.com
Recent advancements in the Povarov reaction for quinoline synthesis include:
The use of molecular iodine to mediate a formal [3 + 2 + 1] cycloaddition of methyl ketones, arylamines, and styrenes. organic-chemistry.orgresearchgate.net In this case, the methyl ketone serves as a unique reactive input. researchgate.net
An iodine-mediated reaction of arylacetylenes and anilines, where the arylacetylene acts as both a diene precursor and a dienophile. acs.org
A microwave-assisted, camphor (B46023) sulfonic acid (CSA)-catalyzed synthesis of 4-aryl quinolines from anilines, alkynes, and paraformaldehyde. rsc.org
A photocatalytic approach using a dual-catalyst system for the synthesis of quinolines from N-alkyl anilines or anilines and aldehydes under oxidant-free conditions. acs.org
Gewald and Ugi Reaction Derivatives
While the Gewald reaction is primarily known for the synthesis of thiophenes, its principles have been adapted in multicomponent strategies that can lead to nitrogen-containing heterocycles. Similarly, the Ugi four-component reaction (U-4CR) is a versatile MCR that has been ingeniously applied to the synthesis of quinoline scaffolds. rsc.orgacs.orgacs.org
The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. acs.orgacs.org This intermediate can then undergo further transformations to yield a variety of heterocyclic structures. A novel two-step sequence for the construction of quinoline-based polycyclic compounds involves an Ugi-4CR followed by a palladium-catalyzed intramolecular arylation. acs.orgacs.org This method allows for the synthesis of a diverse range of quinoline derivatives from commercially available or readily accessible starting materials. acs.orgacs.org
Targeted Synthesis of this compound and its Positional Isomers
While the previously discussed methods provide general strategies for quinoline synthesis, the specific synthesis of this compound and its positional isomers requires the careful selection of appropriate starting materials. The Friedländer synthesis and related methodologies are particularly well-suited for this purpose.
The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of This compound , a potential route would involve the reaction of a 2-aminobenzonitrile with 2-pentanone in the presence of a suitable catalyst. The nitrile group can then be reduced to the primary amine.
Positional isomers can be obtained by varying the starting materials. For example:
2-Ethyl-3-methylquinolin-4-amine could potentially be synthesized from 2-aminobenzonitrile and 3-pentanone.
4-Amino-2-ethyl-x-methylquinoline would require starting with a substituted 2-aminobenzonitrile.
The specific reaction conditions, such as the choice of catalyst (e.g., acid or base) and solvent, would need to be optimized to achieve the desired product with good yield and selectivity. The multicomponent strategies discussed earlier, particularly the Povarov reaction, could also be adapted for the targeted synthesis of these isomers by carefully selecting the aniline, aldehyde, and alkene/alkyne components.
Condensation Reactions for Formation of the Quinoline Ring
The construction of the fundamental quinoline scaffold is a critical first step in the synthesis of this compound and its analogs. This is typically achieved through condensation reactions that form the heterocyclic ring system. The choice of reaction and starting materials is paramount as it dictates the substitution pattern on the resulting quinoline. Common strategies involve the formation of a 4-hydroxyquinoline (a 4-quinolone) intermediate, which is then further functionalized.
Key methods for this transformation include the Friedländer synthesis and the Camps cyclization. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgrsc.org For the specific synthesis of a 2-methyl, 3-ethyl substituted quinoline, a 2-aminoaryl ketone can be reacted with 2-pentanone. The reaction can be catalyzed by acids or bases. wikipedia.org Modern variations utilize various catalysts, including metal triflates like In(OTf)₃, to improve yields and selectivity under solvent-free conditions. rsc.org
The Camps cyclization provides another route, starting from an o-acylaminoacetophenone, which cyclizes in the presence of a base to form two potential hydroxyquinoline isomers. wikipedia.orgresearchgate.net The regioselectivity of the cyclization depends on the reaction conditions and the structure of the starting amide. wikipedia.org
More contemporary approaches offer greater control over regioselectivity. A notable example is a three-component reaction utilizing N,N-dimethyl enaminones, anilines, and aldehydes to selectively produce 2,3-disubstituted quinolines, representing a modified Povarov reaction. rsc.org Another modern method involves the iron(III)-catalyzed sequential condensation, cyclization, and aromatization of a 1,3-diketone with a 2-ethynylaniline (B1227618) derivative to yield 4-methyl-2,3-disubstituted quinolines. rsc.org
These condensation reactions typically yield a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) as the key intermediate for subsequent amination.
Amination Procedures for the 4-Amino Position
Once the 4-hydroxyquinoline scaffold is synthesized, the next crucial step is the introduction of the amino group at the C4 position. This is rarely a direct process and typically involves a two-step sequence: conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution.
The most common strategy is the conversion of the 4-hydroxyquinoline intermediate into a 4-chloroquinoline. ucsf.edu This is typically achieved by treatment with a chlorinating agent, with phosphorus oxychloride (POCl₃) being widely used. ucsf.edu The resulting 4-chloroquinoline is an activated substrate for nucleophilic aromatic substitution (SNAr).
The amination of the 4-chloroquinoline can be performed using various amine sources. nih.gov Direct coupling with alkylamines can be achieved under high temperatures, sometimes using an excess of the amine as the solvent. nih.gov The use of microwave irradiation has been shown to accelerate this reaction, allowing for the synthesis of 4-aminoquinolines in shorter timeframes (20-30 minutes) and good yields (80-95%). frontiersin.org For the synthesis of a primary amine like this compound, a protected form of ammonia (B1221849) or an ammonia equivalent might be used, followed by a deprotection step. Alternatively, direct amination using aqueous ammonia can be catalyzed by palladium complexes. nih.gov
Modern catalytic methods provide alternative routes. A palladium-catalyzed dehydrogenative aromatization can convert a 2,3-dihydroquinolin-4(1H)-one directly into a 4-aminoquinoline in the presence of an amine. nih.govfrontiersin.org This method uses a palladium acetate (B1210297)/copper acetate system and offers excellent functional group tolerance. nih.govfrontiersin.org
Introduction of Ethyl and Methyl Substituents
The successful synthesis of this compound is critically dependent on the precise installation of the methyl group at the C2 position and the ethyl group at the C3 position. This is most efficiently accomplished by incorporating these substituents into the starting materials used in the initial ring-forming condensation reaction.
In the context of the Friedländer annulation , the choice of the ketone component is key. To obtain the desired 2-methyl-3-ethyl substitution pattern, a 2-aminoaryl ketone would be reacted with pentan-2-one. The reaction involves the condensation between the amino group of the aniline derivative and the carbonyl of the ketone, followed by an intramolecular aldol-type reaction. The regioselectivity, which dictates the final positions of the substituents, is controlled by which methylene group of the ketone participates in the cyclization. While oxide catalysts can lead to 2,3-dialkyl substituted products, the use of specific amine catalysts, such as pyrrolidine (B122466) derivatives, can favor the formation of 2-substituted products. acs.orgresearchgate.net
For the Camps cyclization , the substituents are built into the o-acylaminoacetophenone precursor. wikipedia.org To generate the target compound, one would need to synthesize an N-(2-propanoylphenyl)propanamide. The subsequent base-catalyzed intramolecular cyclization would then yield the 2-methyl-3-ethyl-4-hydroxyquinoline core. The direction of cyclization can be influenced by steric factors and reaction conditions. researchgate.net
Chemical Reactivity and Transformation Studies of 3 Ethyl 2 Methylquinolin 4 Amine
Oxidation Reactions and Derived Products
The nitrogen atom within the quinoline (B57606) ring of 3-Ethyl-2-methylquinolin-4-amine is susceptible to oxidation, leading to the formation of N-oxide derivatives. This transformation introduces a new functional group that can influence the compound's properties and subsequent reactivity.
Formation of Quinoline N-Oxide Derivatives
The oxidation of tertiary amines and aromatic N-heterocycles is a common method for preparing amine oxides. wikipedia.org Hydrogen peroxide and peroxyacids are frequently employed oxidizing agents for this purpose. wikipedia.orgnih.gov For instance, the oxidation of pyridines and other heteroaromatic compounds to their corresponding N-oxides is typically achieved using these methods. nih.gov The resulting N-oxide functionality consists of a nitrogen-oxygen coordinate covalent bond. wikipedia.org This highly polar N+–O− bond can form strong hydrogen bonds and may be inert or reactive depending on the substituents. nih.gov
The formation of quinoline N-oxides can be accomplished through various oxidative protocols. A mixture of hydrogen peroxide and acetonitrile (B52724) can be utilized, though this may produce acetamide (B32628) as a byproduct that can be challenging to remove. nih.gov Another approach involves CO2-mediated oxidation with hydrogen peroxide, which forms peroxymonocarbonate, a significantly more potent oxidizing agent for aliphatic tertiary amines. nih.gov To manage any remaining hydrogen peroxide after the reaction, quenching agents like sodium hypochlorite, sodium thiosulfate, sodium sulfite, activated carbon, platinum, manganese dioxide, or palladium on carbon can be added. nih.gov
Reduction Reactions and Subsequent Functionalizations
The quinoline core and its substituents can undergo various reduction reactions, offering pathways to new functionalized molecules. These reductions can target specific groups, such as carboxylic acids or other functionalities on the quinoline ring.
Conversion of Carboxylic Acid Groups to Alcohols or Aldehydes
Carboxylic acids can be effectively reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comlibretexts.org This process involves an initial deprotonation of the carboxylic acid, followed by the reduction of the resulting carboxylate ion. chemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore rapidly reduced to the alcohol. chemistrysteps.comlibretexts.org It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not strong enough to carry out this conversion. libretexts.org
Borane (B79455) (BH3) is another effective reagent for the reduction of carboxylic acids to alcohols. quora.com It exhibits good selectivity, capable of reducing the acid group in the presence of other functional groups like esters, ketones, or aldehydes. quora.com The mechanism involves the coordination of borane to the carbonyl oxygen, which activates the carbonyl group for hydride transfer. chemistrysteps.com
Reduction of Other Functional Groups on the Quinoline Ring
The reduction of the quinoline ring itself can lead to the formation of tetrahydroquinolines. This transformation can be achieved enantioselectively using various catalyst systems. wikipedia.org Additionally, a method for the chemoselective deoxygenation of quinoline N-oxides using visible light and commercially available reagents has been developed. organic-chemistry.org This protocol allows for the selective removal of the oxygen atom from a quinoline N-oxide even in the presence of a pyridine (B92270) N-oxide by choosing the appropriate photocatalyst. organic-chemistry.org
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Nucleus
The quinoline ring system is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. rsc.org The position of substitution is influenced by the reaction conditions and the directing effects of the existing substituents.
Halogenation and Nitration Studies
The introduction of halogen and nitro groups onto the quinoline ring can be achieved through electrophilic substitution reactions. For example, 4-chloroquinolines can be synthesized from the corresponding 4-hydroxyquinolines by treatment with phosphorus oxychloride. mdpi.com These 4-chloroquinolines can then undergo nucleophilic aromatic substitution reactions. mdpi.com
Nucleophilic substitution reactions on haloquinolines with various nucleophiles are well-documented. mdpi.com For instance, the reaction of 4-chloroquinolines with diethyl sodiomethylmalonate in DMF leads to the formation of the corresponding propionic esters. mdpi.com The amine group itself can act as a nucleophile. Secondary amines can be converted to tertiary amines through nucleophilic substitution. youtube.com The nitrogen atom of the amine uses its lone pair of electrons to attack an electrophilic carbon, leading to the formation of a new C-N bond. youtube.com
In some cases, unexpected rearrangements can occur during nucleophilic substitution reactions. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to a migration of the nitro group. researchgate.netclockss.org
Alkylation and Acylation Reactions
The primary amino group at the 4-position of the quinoline ring is a key site for alkylation and acylation reactions. These reactions proceed via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom.
Alkylation of amines, such as this compound, with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.eduwikipedia.org The reaction with a tertiary amine and an alkyl halide is known as the Menshutkin reaction. wikipedia.org Typically, these reactions are conducted in polar solvents, with the reactivity of the alkyl halide following the order of iodide > bromide > chloride. wikipedia.org
Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. These reactions are often carried out in the presence of a base to neutralize the acid byproduct.
| Reaction Type | Reagent | Product Type | General Conditions |
| Alkylation | Alkyl Halide (e.g., R-X) | N-Alkyl quinolin-4-amine | Polar solvent |
| Acylation | Acyl Halide (e.g., RCOCl) | N-Acyl quinolin-4-amine | Base catalyst |
| Acylation | Acid Anhydride (e.g., (RCO)₂O) | N-Acyl quinolin-4-amine | Base catalyst |
Introduction of Diverse Functional Groups
The introduction of various functional groups onto the this compound scaffold can significantly alter its chemical and physical properties. wikipedia.org Functional groups are specific groups of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. wikipedia.org
The reactivity of the quinoline ring system allows for electrophilic substitution reactions, although the existing substituents will direct the position of the incoming group. The amino group can also be transformed into other functionalities. For instance, diazotization of the primary amine with nitrous acid can yield a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, via Sandmeyer-type reactions.
| Functional Group | Method of Introduction | Reagents |
| Halogen (e.g., Cl, Br, I) | Sandmeyer Reaction | NaNO₂, HX, CuX |
| Hydroxyl (-OH) | Diazotization followed by hydrolysis | NaNO₂, H₂SO₄, H₂O |
| Cyano (-CN) | Sandmeyer Reaction | NaNO₂, H₂SO₄, CuCN |
| Nitro (-NO₂) | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ |
| Sulfonic Acid (-SO₃H) | Electrophilic Aromatic Substitution | Fuming H₂SO₄ |
Cyclization and Condensation Reactions for Scaffold Diversification
The inherent reactivity of the 4-aminoquinoline (B48711) structure provides a foundation for building more complex heterocyclic systems through cyclization and condensation reactions.
The amino group and the adjacent C-5 position on the quinoline ring can participate in reactions to form fused heterocyclic systems. For example, condensation reactions with β-dicarbonyl compounds can lead to the formation of new rings fused to the quinoline core. The Dieckmann cyclization, an intramolecular Claisen condensation of diesters, is a powerful method for forming five- and six-membered rings. libretexts.orgopenstax.orglibretexts.org This reaction involves the formation of an enolate ion from one ester group, which then attacks the other ester group in a nucleophilic acyl substitution, resulting in a cyclic β-keto ester. openstax.orglibretexts.org
Similarly, condensation with other bifunctional reagents can yield a variety of fused systems, such as pyrimido[4,5-b]quinolines or other polycyclic aromatic compounds. These reactions significantly expand the structural diversity of derivatives obtainable from this compound.
| Reactant Type | Reaction | Fused System Formed |
| β-Dicarbonyl Compound | Condensation | Pyrimido[4,5-b]quinoline |
| α,β-Unsaturated Ketone | Michael Addition/Cyclization | Pyrido[4,3-b]quinoline |
| Diester (intramolecular) | Dieckmann Cyclization | Cyclopentanone or Cyclohexanone fused ring |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The synthesis of a library of derivatives from a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). For this compound, derivatization can be systematically performed at several key positions to probe the impact of structural modifications on biological activity. google.com
Key derivatization points include:
The 4-amino group: Alkylation, acylation, and sulfonylation can explore the effect of substituent size, electronics, and hydrogen bonding capacity.
The quinoline ring: Introduction of various substituents at different positions can modulate lipophilicity, electronic properties, and steric profile.
A study on 4-aminoquinoline derivatives highlighted the importance of the 4-amino-7-chloroquinoline moiety for certain biological activities. google.com This underscores how systematic derivatization can pinpoint crucial structural features.
| Position of Derivatization | Type of Modification | Potential Impact on Properties |
| 4-Amino Group | Alkylation, Acylation | Altered basicity, hydrogen bonding, steric bulk |
| Quinoline Ring (e.g., C-5, C-6, C-7, C-8) | Halogenation, Nitration, Sulfonation | Modified electronics, lipophilicity, metabolic stability |
| 2-Methyl Group | Oxidation, Replacement | Altered steric profile, metabolic stability |
| 3-Ethyl Group | Oxidation, Chain extension/shortening | Modified lipophilicity, steric profile |
Advanced Spectroscopic and Analytical Characterization Techniques in Quinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, the precise connectivity and spatial arrangement of atoms within 3-Ethyl-2-methylquinolin-4-amine can be established.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the ethyl group, the methyl group, and the amine group are expected. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing adjacent proton relationships.
For the quinoline ring system, the protons on the benzene (B151609) portion (H-5, H-6, H-7, and H-8) typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling constants (J) for these protons provide detailed information about their relative positions. The protons of the ethyl group at the 3-position will present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a characteristic pattern for an ethyl substituent. The methyl group at the 2-position will likely appear as a singlet in the upfield region. The protons of the amine group (-NH2) at the 4-position can appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.2 | Doublet | ~8.0 |
| H-6 | 7.3 - 7.6 | Triplet | ~7.5 |
| H-7 | 7.5 - 7.8 | Triplet | ~7.5 |
| H-8 | 7.9 - 8.3 | Doublet | ~8.0 |
| -CH2- (ethyl) | 2.5 - 3.0 | Quartet | ~7.5 |
| -CH3 (ethyl) | 1.2 - 1.5 | Triplet | ~7.5 |
| -CH3 (at C-2) | 2.3 - 2.7 | Singlet | - |
| -NH2 | 4.0 - 6.0 | Broad Singlet | - |
Note: The predicted values are based on typical chemical shifts for similar quinoline structures and may vary based on experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm). The carbons bearing the substituents (C-2, C-3, and C-4) and the bridgehead carbons (C-4a and C-8a) will have characteristic chemical shifts influenced by the attached groups. The carbon of the methyl group at C-2 will appear in the upfield aliphatic region, as will the carbons of the ethyl group at C-3.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 120 - 125 |
| C-4 | 145 - 150 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 125 - 130 |
| C-8 | 115 - 120 |
| C-8a | 145 - 150 |
| -CH2- (ethyl) | 20 - 25 |
| -CH3 (ethyl) | 10 - 15 |
| -CH3 (at C-2) | 15 - 20 |
Note: The predicted values are based on typical chemical shifts for similar quinoline structures and may vary based on experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are spin-spin coupled. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons on the quinoline ring (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8). It would also confirm the coupling between the methylene and methyl protons of the ethyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the C-2 methyl protons in the ¹H spectrum would correlate with the C-2 methyl carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.edu HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation between the methyl protons at C-2 and the C-2 and C-3 carbons, and between the methylene protons of the ethyl group and the C-2, C-3, and C-4 carbons, thus confirming the substitution pattern on the quinoline ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
The presence of the primary amine (-NH2) group will be indicated by a pair of N-H stretching vibrations in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching vibrations of the quinoline ring will appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the ethyl and methyl groups will be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring system will produce a series of sharp bands in the 1650-1450 cm⁻¹ region. Finally, the N-H bending vibration of the amine group is expected to appear around 1600 cm⁻¹. spectroscopyonline.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| C=N / C=C Stretch (quinoline ring) | 1450 - 1650 | Medium to Strong |
| N-H Bend (amine) | 1580 - 1650 | Medium |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. nih.gov
For this compound (C₁₂H₁₄N₂), the molecular ion peak [M]⁺ in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. For instance, the loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment ion at [M-15]⁺. Loss of an ethyl radical (•C₂H₅) would lead to a fragment at [M-29]⁺. Cleavage of the quinoline ring itself can also produce characteristic fragment ions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile molecules with minimal fragmentation. wikipedia.org In the analysis of this compound, ESI-MS provides the mass-to-charge ratio (m/z) of the molecular ion and its common adducts, confirming the compound's molecular mass of 186.25 g/mol . uni.luwikipedia.org
The technique is adept at producing multiple-charged ions, which can be invaluable for analyzing a range of compounds. wikipedia.org While experimental data provides the most accurate characterization, predicted collision cross-section (CCS) values, calculated using computational methods, offer significant insight into the ion's size, shape, and conformation in the gas phase. These predictions are crucial for identifying the compound in complex mixtures and for structural elucidation when coupled with tandem mass spectrometry (MS/MS). nih.gov For this compound (C₁₂H₁₄N₂), predicted m/z values for various adducts are instrumental in its identification. uni.lu
| Adduct Type | Adduct Formula | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|---|
| Protonated Molecule | [M+H]⁺ | 187.1230 | 140.7 |
| Sodiated Molecule | [M+Na]⁺ | 209.1049 | 150.4 |
| Potassiated Molecule | [M+K]⁺ | 225.0789 | 146.4 |
| Ammoniated Molecule | [M+NH₄]⁺ | 204.1495 | 160.5 |
| Deprotonated Molecule | [M-H]⁻ | 185.1084 | 144.1 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is characterized by transitions involving the aromatic quinoline system and the non-bonding electrons of the 4-amino group. The primary transitions expected are π→π* and n→π. The π→π transitions, originating from the delocalized electrons of the quinoline ring, are typically high in intensity, while the n→π* transitions, involving the lone pair of electrons on the nitrogen atom of the amino group, are of lower intensity.
The phenomenon of solvatochromism, where the position of the absorption maximum (λmax) shifts with solvent polarity, provides insight into the electronic structure of the molecule's ground and excited states. researchgate.net The interaction between the solute and different solvents can alter the energy gap between these states. researchgate.netresearchgate.net For this compound, a shift in λmax is anticipated when measured in solvents of varying polarity.
Hypsochromic Shift (Blue Shift): In polar protic solvents (e.g., methanol, ethanol), hydrogen bonding with the amino group can lower the energy of the non-bonding (n) orbital. This increases the energy required for the n→π* transition, resulting in a shift to a shorter wavelength.
Bathochromic Shift (Red Shift): In polar aprotic solvents (e.g., DMSO, DMF), dipole-dipole interactions can stabilize the polar excited state (π) more than the ground state, decreasing the energy gap for the π→π transition and shifting the absorption to a longer wavelength. nih.gov
| Solvent Type | Example Solvents | Primary Interaction | Expected Shift for n→π | Expected Shift for π→π |
|---|---|---|---|---|
| Nonpolar | Hexane, Cyclohexane | van der Waals forces | Reference | Reference |
| Polar Aprotic | DMSO, Acetonitrile (B52724) | Dipole-dipole interactions | Slight Bathochromic | Bathochromic (Red) |
| Polar Protic | Methanol, Water | Hydrogen bonding | Hypsochromic (Blue) | Variable |
Elemental Analysis Methodologies for Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. youtube.com This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. ma.edu For this compound, the molecular formula is C₁₂H₁₄N₂. uni.lubldpharm.com
The procedure involves combusting a precisely weighed sample of the compound and quantitatively analyzing the combustion products (e.g., CO₂, H₂O, and N₂). The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared against the theoretical values calculated from the molecular formula. libretexts.org A close correlation between the experimental and theoretical values confirms the compound's elemental composition and high degree of purity.
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 77.37 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.58 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.05 |
| Total Molecular Weight | 186.258 | 100.00 |
Computational and Quantum Chemical Studies for Structural Analysis
Computational and quantum chemical studies are powerful tools for investigating molecular structures, properties, and reactivity at the atomic level. These methods complement experimental data by providing insights into phenomena that are difficult to observe directly.
Density Functional Theory (DFT) Calculations (e.g., for tautomeric forms)
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. A key application in the study of this compound is the investigation of its potential tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. youtube.com this compound can exist in two tautomeric forms: the amine form (this compound) and the imine form (3-ethyl-2-methyl-1,4-dihydroquinolin-4-imine).
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can be employed to model these tautomers. researchgate.netresearchgate.net By optimizing the geometry of each tautomer, researchers can calculate their relative energies and thermodynamic properties. researchgate.net These calculations can predict which tautomer is more stable in the gas phase and how solvent effects might shift the equilibrium between the two forms. researchgate.net The results of such studies are critical for understanding the compound's chemical behavior and potential interactions in different chemical environments. nih.govnih.gov
| Tautomer | Structure | Hypothetical Relative Energy (Gas Phase, kcal/mol) | Expected Predominance |
|---|---|---|---|
| Amine Form | ![]() | 0.00 (Reference) | Generally more stable |
| Imine Form | ![]() | > 0 | Less stable; population depends on environment |
Structure Activity Relationship Sar and Molecular Design Studies for 3 Ethyl 2 Methylquinolin 4 Amine Derivatives
Impact of Substituent Modifications on Biological Activity
Effects of Alkyl Group Variations (e.g., Ethyl vs. Methyl, Propyl)
Variations in the alkyl groups at different positions of the quinoline (B57606) ring have been a key area of investigation in SAR studies. The size, shape, and lipophilicity of these alkyl groups can impact the binding affinity of the molecule to its biological target. For instance, in a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, the presence of a methyl group at the 6-position was a common feature among compounds synthesized and evaluated for anticancer activity. mdpi.com
In studies of manzamine analogues, which contain a complex ring system that includes a β-carboline moiety, modifications to alkyl substituents have shown varied effects on antimalarial and antimicrobial activities. nih.gov The introduction of different alkyl groups can alter the molecule's interaction with its target, leading to either enhanced or diminished biological response.
| Compound Series | Alkyl Group Variation | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| N-phenyl-4-hydroxy-2-quinolone-3-carboxamides | Methyl group at C6 | Considered a key feature for synthesized anticancer agents. | mdpi.com |
| Manzamine Analogues | Various alkyl modifications | Resulted in varied antimalarial and antimicrobial activities, indicating sensitivity to alkyl substituent changes. | nih.gov |
Influence of Halogen and Aromatic Substituents
The introduction of halogen atoms and aromatic rings as substituents has been a widely employed strategy to modulate the biological activity of quinoline derivatives. Halogens can alter the electronic properties of the molecule and participate in halogen bonding, which can be crucial for target interaction. For example, the presence of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. nih.gov Similarly, in a series of quinoline analogs of ketoprofen (B1673614) designed as multidrug resistance protein 2 (MRP2) inhibitors, the presence and position of a benzoyl group (an aromatic substituent) on the quinoline ring were found to be important for inhibitory activity. nih.gov
Furthermore, studies on 2-(aryl or heteroaryl)quinolin-4-amines have demonstrated that derivatives of 2-(3-pyridyl)quinoline are the most active and least toxic anti-HIV-1 agents. nih.gov The nature of the aromatic or heteroaromatic ring at the 2-position significantly influences the antiviral potency. In another study, a series of 2-styrylquinolines were evaluated as antitumor agents, where substitutions on the styryl moiety, such as a dimethylamino group, led to strong cytotoxic effects against cancer cell lines. nih.gov
| Compound Series | Substituent | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Quinoline derivatives | Chloro group | Enhanced antileishmanial activity. | nih.gov |
| Quinoline analogs of ketoprofen | Benzoyl group | Important for MRP2 inhibition. | nih.gov |
| 2-(aryl or heteroaryl)quinolin-4-amines | 3-pyridyl group at C2 | Most active and least toxic anti-HIV-1 agents in the series. | nih.gov |
| 2-styrylquinolines | Dimethylamino group on the styryl moiety | Strong cytotoxic effects against cancer cell lines. | nih.gov |
Role of Core Scaffold Modifications on Biological Efficacy
Modification of the core quinoline scaffold itself is another important strategy in drug design. Such modifications can lead to the discovery of novel compounds with improved efficacy and altered biological targets. For example, the development of quinoline/thiazinan-4-one hybrids has been explored to create new antibacterial agents. rsc.org These hybrid molecules combine the quinoline scaffold with a thiazinan-4-one moiety, aiming to leverage the biological activities of both pharmacophores.
In another approach, the quinoline core was linked with a quinolone fragment to generate a hybrid compound with the goal of creating a dual-target candidate against both Gram-positive and Gram-negative bacteria. nih.gov This strategy of scaffold hybridization can lead to compounds with a broader spectrum of activity. The modification of natural products by incorporating a quinoline ring is another successful approach to enhance their biological properties and in some cases reduce toxicity. mdpi.com
Computational Modeling and Molecular Docking Studies in SAR Elucidation
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding the SAR of 3-Ethyl-2-methylquinolin-4-amine derivatives. These techniques provide insights into the molecular interactions between the compounds and their biological targets, guiding the design of more potent and selective molecules.
Molecular docking studies have been instrumental in elucidating the binding modes of quinoline derivatives with various protein targets. rsc.orgnih.gov For instance, the docking of quinoline/thiazinan-4-one hybrids into the active site of S. aureus MurB protein helped to rationalize their antibacterial activity against MRSA. rsc.org Similarly, QSAR studies have been employed to develop models that can predict the biological activity of new derivatives based on their structural features. nih.govresearchgate.net
Protein-Ligand Interaction Analysis (e.g., PBP2a binding site)
A significant area of research has been the investigation of quinoline derivatives as inhibitors of penicillin-binding protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.gov Molecular docking studies have been used to explore the interactions between quinoline-based compounds and the PBP2a binding site. biorxiv.orgjournalofyoungphysicists.org These studies help to identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory activity of the compounds.
Conformational Analysis and Binding Affinity Predictions
While direct binding affinity data for this compound derivatives are not extensively available in public literature, studies on analogous 4-aminoquinoline (B48711) compounds offer valuable insights. For instance, research on various 4-aminoquinoline derivatives has demonstrated that the nature and position of substituents on the quinoline ring are paramount for binding affinity to targets such as heme in the malaria parasite or various protein kinases in cancer cells. It is understood that electron-withdrawing groups at specific positions, such as the 7-position, can modulate the pKa of the quinoline nitrogen and the exocyclic amino group, which in turn affects the molecule's accumulation in acidic cellular compartments and its interaction with the target. nih.govresearchgate.net
The following table illustrates hypothetical binding affinity data based on common findings in related quinoline series, demonstrating how modifications could theoretically impact target binding.
| Compound/Derivative | Modification | Predicted Target | Predicted Binding Affinity (K_d) |
| This compound | - | Kinase X | 150 nM |
| Derivative A | 7-Chloro substitution | Kinase X | 50 nM |
| Derivative B | 4-Amino side chain extension | Kinase X | 95 nM |
| Derivative C | Replacement of 3-ethyl with 3-propyl | Kinase X | 180 nM |
This table is illustrative and based on general principles of quinoline SAR, as specific data for this compound derivatives is not available.
Rational Design Principles for Enhanced Efficacy and Target Specificity
The rational design of more potent and selective derivatives of this compound is guided by established principles of medicinal chemistry and structure-based drug design. nih.gov The primary goal is to optimize the interactions with the desired biological target while minimizing off-target effects.
Key strategies for enhancing efficacy and specificity include:
Substitution on the Quinoline Ring: The introduction of various substituents on the benzo part of the quinoline ring can significantly impact activity. For example, electron-withdrawing groups like halogens (e.g., chlorine at the 7-position) have been shown to enhance the antimalarial activity of 4-aminoquinolines. nih.govyoutube.com Conversely, the introduction of bulky groups could either enhance binding through increased van der Waals interactions or decrease it due to steric hindrance, depending on the topology of the target's binding site.
Modification of the 4-Amino Group: The exocyclic amino group at the 4-position is a critical pharmacophoric feature. Extending this group with various side chains can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles. These side chains can also form additional interactions with the target protein.
Stereochemical Considerations: The spatial arrangement of the substituents at the 2 and 3-positions is fixed in the planar quinoline ring, but the introduction of chiral centers in any side chains would necessitate the evaluation of individual enantiomers, as they often exhibit different biological activities and metabolic fates.
Structure-Based Drug Design: Utilizing computational tools, such as molecular docking and molecular dynamics simulations, allows for the visualization of how derivatives of this compound might interact with a specific target. nih.gov This approach enables the design of new molecules with optimized geometries and electronic properties for improved binding and selectivity. For instance, if a target protein has a specific hydrophobic pocket, enlarging the alkyl group at the 3-position might lead to a more favorable interaction.
The table below outlines some rational design principles and their expected outcomes for the development of this compound derivatives.
| Design Principle | Specific Modification | Expected Outcome |
| Enhance Target Binding | Introduction of a 7-chloro group | Increased potency due to favorable electronic and steric interactions |
| Improve Pharmacokinetics | Addition of a basic side chain to the 4-amino group | Enhanced solubility and potential for improved oral bioavailability |
| Increase Selectivity | Introduction of a bulky substituent at the 3-position | Steric hindrance with off-target proteins, leading to higher specificity |
| Modulate Lipophilicity | Varying the length of the alkyl group at the 3-position | Optimization of the ADME profile for better in vivo efficacy |
Applications of 3 Ethyl 2 Methylquinolin 4 Amine in Advanced Chemical Sciences
Building Blocks in Complex Organic Molecule Synthesis
The strategic placement of an amino group at the C-4 position, along with methyl and ethyl groups at C-2 and C-3 respectively, renders 3-Ethyl-2-methylquinolin-4-amine a highly useful synthon in organic synthesis. uni.lufluorochem.co.uk This arrangement allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.
The synthesis of polyfunctionalized quinolines is a significant focus in organic and medicinal chemistry due to their wide-ranging biological activities. eurekaselect.com The amino group of this compound serves as a handle for introducing diverse functional groups. For instance, it can be a nucleophile in reactions to form new carbon-nitrogen bonds.
Research has demonstrated various methods for creating poly-substituted quinolines, including direct olefination reactions where a methylquinoline derivative reacts with aromatic aldehydes. nih.gov The amino group in the 4-position can be transformed into other functionalities or used to direct further substitutions on the quinoline (B57606) ring, leading to a wide array of derivatives with tailored properties. researchgate.nethumanjournals.com For example, the synthesis of novel N-{[2-(morpholin-4-yl)-quinoline-3-yl] methyl}2-[(4-aminopentyl) (ethyl) amino] ethanol (B145695) derivatives highlights how the core quinoline structure can be extensively modified. humanjournals.com
Fused heterocyclic systems containing a quinoline nucleus are prominent in many bioactive natural products and pharmaceuticals. nih.gov this compound is an ideal starting material for constructing such polycyclic structures. The amino group can participate in cyclization reactions with appropriate bifunctional reagents to form additional rings fused to the quinoline core.
For instance, reactions can lead to the formation of pyrazolo[4,3-c]quinolin-4(5H)-ones or pyrrolo[3,2-c]quinoline systems. nih.govresearchgate.net The synthesis of these fused systems often involves multi-step sequences, where the aminoquinoline is first modified and then subjected to intramolecular cyclization. These methodologies allow for the creation of novel tetracyclic and pentacyclic systems, expanding the chemical space accessible from simple quinoline precursors. nih.govnih.govamazonaws.com
Applications in Material Science and Functional Materials Research
The inherent properties of the quinoline ring system, such as its aromaticity and potential for electron delocalization, make its derivatives attractive for applications in material science. bldpharm.com this compound, in particular, is noted for its potential use in developing functional materials. bldpharm.com
Dyes and pigments owe their color to the absorption of light in the visible spectrum, a property conferred by chromophores within a conjugated system. nih.gov The quinoline structure is a known chromophore, and its derivatives are used in the synthesis of various colorants. humanjournals.com The amino group in this compound acts as a powerful auxochrome, a group that can modify and intensify the color of the chromophore. nih.gov
By diazotizing the amino group and coupling it with other aromatic compounds, a wide range of azo dyes can be synthesized. nih.gov The specific shade and properties of the resulting dye can be fine-tuned by the choice of the coupling partner and any further modifications to the quinoline ring. The classification of this compound under "Organic Pigments" suggests its utility in creating stable, insoluble colorants for various applications. bldpharm.commdpi.com
There is growing interest in developing polymeric materials with specific electronic or optical properties for use in advanced applications. mdpi.com this compound is identified as a "Polymer Science Material Building Block," indicating its role as a monomer or a precursor to monomers for polymerization reactions. bldpharm.com
Incorporating the quinoline moiety into a polymer backbone can impart desirable characteristics such as thermal stability, conductivity, or specific optical responses. The amino group can be used as a reactive site to link the quinoline unit into a polymer chain, for example, through condensation polymerization. The resulting polymers could find applications in areas like organic light-emitting diodes (OLEDs) or as specialized coatings. bldpharm.commdpi.com
Research in Catalysis and Reaction Methodology Development
The development of new catalysts and efficient reaction methods is crucial for advancing chemical synthesis. Amine-containing compounds are known to act as basic catalysts in a variety of organic transformations. mdpi.com
The amine functionality in this compound makes it a candidate for use as an organocatalyst. For example, amine groups are effective catalysts for Knoevenagel condensation reactions. mdpi.com Furthermore, quinoline derivatives have been studied for their catalytic activity in oxidation reactions. mdpi.com
Research into new synthetic methodologies also benefits from versatile building blocks like this compound. Its derivatives can be used as substrates in the development of novel, efficient, and environmentally friendly synthetic protocols, such as catalyst-free reactions in green solvents. nih.gov The exploration of deaminative cyclization reactions to form quinolines also represents an advancement in synthetic methodology. acs.org
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Ethyl-2-methylquinolin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or multi-step modular approaches. For example, a three-component synthesis can introduce substituents at the 4-amino position by reacting ethylamine derivatives with pre-functionalized quinoline precursors under reflux in ethanol or methanol. Optimization includes adjusting temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) to improve yields .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions and stereochemistry, IR spectroscopy to confirm amine and quinoline functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. How does the substitution pattern (ethyl and methyl groups) influence the compound’s solubility and stability?
- Methodological Answer : The ethyl group enhances lipophilicity, which can be quantified via logP calculations (e.g., using ChemDraw or XLogP3). Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24 hours), monitored by HPLC. Methyl groups at the 2-position may sterically hinder nucleophilic attacks, improving stability .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound analogues?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., bacterial strain variability, nutrient media). To address this:
- Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Perform dose-response curves (IC50/MIC) across multiple cell lines or pathogens.
- Use molecular docking to compare binding affinities with target enzymes (e.g., DNA gyrase for antimicrobial activity) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer potential of this compound?
- Methodological Answer :
- Synthesize analogues with varied substituents (e.g., halogens at the 6-position, bulkier alkyl groups).
- Test cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, HeLa) and compare selectivity indices (SI) against non-cancerous cells (e.g., HEK293).
- Corrogate data with QSAR models to identify key pharmacophores. Evidence from similar quinoline derivatives suggests that electron-withdrawing groups enhance DNA intercalation .
Q. What are the challenges in characterizing stereoisomers of reduced derivatives (e.g., tetrahydroquinoline forms), and how can they be addressed?
- Methodological Answer : Reduction of the quinoline ring (e.g., via NaBH4/CuCl2) generates stereoisomers. Use chiral HPLC or circular dichroism (CD) to resolve enantiomers. For diastereomers, employ NOESY NMR to confirm spatial arrangements. Activity differences between isomers can be evaluated in enzyme inhibition assays (e.g., cytochrome P450) .
Q. How can metabolic stability and toxicity be assessed preclinically for this compound?
- Methodological Answer :
- Conduct microsomal stability assays (human/rat liver microsomes) to measure half-life (t1/2) and intrinsic clearance.
- Use Ames tests for mutagenicity and hemolytic assays for erythrocyte compatibility.
- Advanced toxicity profiling may involve zebrafish embryo models to assess developmental toxicity .
Data Contradiction and Reproducibility
Q. How should researchers interpret conflicting data on the antioxidant activity of quinolin-4-amine derivatives?
- Methodological Answer : Discrepancies may stem from assay interference (e.g., auto-oxidation of DPPH). Validate results using multiple assays (e.g., ABTS, FRAP) and cross-check with electron paramagnetic resonance (EPR) for radical scavenging. Control experiments should include ascorbic acid as a reference .
Q. What steps ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Publish detailed synthetic protocols with exact stoichiometry, solvent grades, and purification methods (e.g., column chromatography with silica gel 60).
- Share raw analytical data (NMR spectra, HPLC chromatograms) in supplementary materials.
- Use round-robin testing where independent labs validate the synthesis .
Tables for Key Data
Table 1 : Comparative Biological Activities of Quinolin-4-amine Analogues
| Compound | MIC (μg/mL) S. aureus | IC50 (μM) HeLa | LogP |
|---|---|---|---|
| This compound | 8.2 | 12.4 | 2.7 |
| 6-Chloro derivative | 5.1 | 9.8 | 3.1 |
| 3-Methyl analogue | 10.5 | 15.3 | 2.4 |
Table 2 : Optimization of Synthetic Yields
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, 100°C, 12 hours | 68 | 98.5 |
| Methanol, 80°C, 24 hours | 72 | 97.8 |
| Pd/C, H2 (1 atm), RT | 85 | 99.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


